molecular formula C21H28O3 B1676423 4-Keto 13-cis-Retinoic Acid Methyl Ester CAS No. 71748-57-7

4-Keto 13-cis-Retinoic Acid Methyl Ester

Cat. No. B1676423
CAS RN: 71748-57-7
M. Wt: 328.4 g/mol
InChI Key: VTSFDGSDUILKPM-ZTXQEUQPSA-N
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Description

4-Keto 13-cis-Retinoic Acid Methyl Ester, also known as 13-cis-4-Oxo-retinoic acid Methyl Ester or Methyl 13-cis-4-Oxoretinoate, is a derivative of Retinoic acid . It has a CAS Number of 71748-57-7, a molecular weight of 328.45, and a molecular formula of C21H28O3 .


Synthesis Analysis

While specific synthesis methods for 4-Keto 13-cis-Retinoic Acid Methyl Ester were not found, it’s known that retinoic acid derivatives can be synthesized using various methods. For instance, a study mentioned the synthesis of micelle-forming excipients, which could potentially include 4-Keto 13-cis-Retinoic Acid Methyl Ester .


Molecular Structure Analysis

The molecular structure of 4-Keto 13-cis-Retinoic Acid Methyl Ester consists of 21 carbon atoms, 28 hydrogen atoms, and 3 oxygen atoms . The exact mass is 328.20 and the molecular weight is 328.452 .


Physical And Chemical Properties Analysis

4-Keto 13-cis-Retinoic Acid Methyl Ester has a molecular weight of 328.45 and a molecular formula of C21H28O3 . More specific physical and chemical properties such as melting point, solubility, and stability were not found in the search results.

properties

IUPAC Name

methyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-15(8-7-9-16(2)14-20(23)24-6)10-11-18-17(3)19(22)12-13-21(18,4)5/h7-11,14H,12-13H2,1-6H3/b9-7+,11-10+,15-8+,16-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSFDGSDUILKPM-ZTXQEUQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)OC)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440537
Record name Methyl 13-cis-4-Oxoretinoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 13-cis-4-Oxoretinoate

CAS RN

71748-57-7
Record name Methyl 13-cis-4-Oxoretinoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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